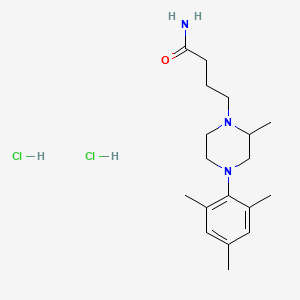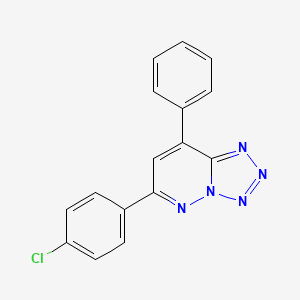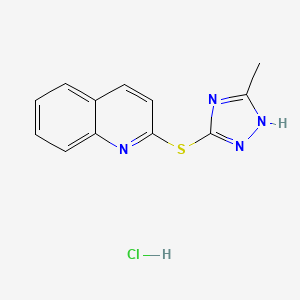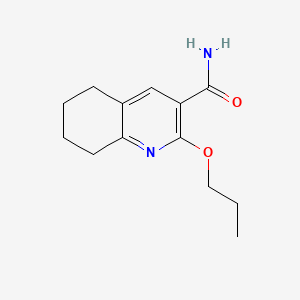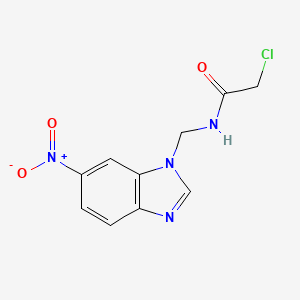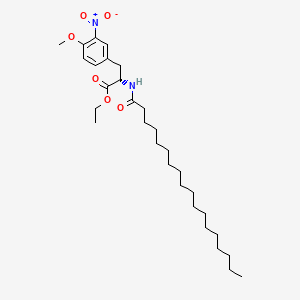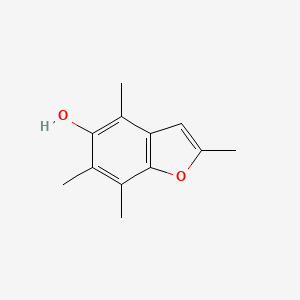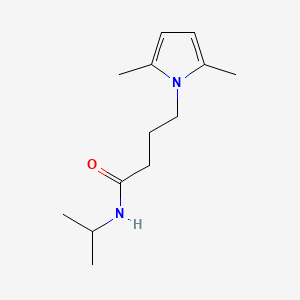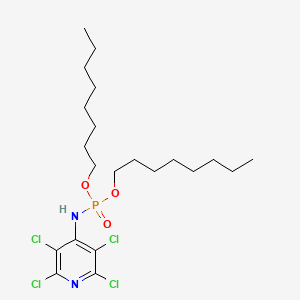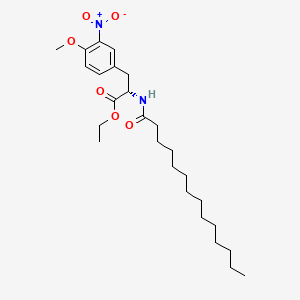
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester is a synthetic compound with the molecular formula C26H42N2O6 . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The ethyl ester form enhances its solubility and bioavailability, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester typically involves multiple steps:
Methylation: The addition of a methyl group (-CH3) to the hydroxyl group of tyrosine.
Acylation: The attachment of a tetradecanoyl group (C14H27CO-) to the nitrogen atom.
Esterification: The conversion of the carboxyl group into an ethyl ester.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process is designed to be cost-effective and environmentally friendly, ensuring minimal waste and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions include various derivatives of tyrosine, such as amino-tyrosine, carboxylic acids, and other functionalized compounds .
Aplicaciones Científicas De Investigación
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in protein synthesis and metabolic pathways.
Pathways: It influences pathways related to amino acid metabolism, oxidative stress, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar metabolic functions.
N-Acetyl Tyrosine: A derivative with enhanced solubility and stability.
Tyrosine Ethyl Ester: A simpler ester form with different solubility properties.
Uniqueness
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its enhanced solubility and bioavailability make it particularly valuable for research and industrial applications .
Propiedades
Número CAS |
118150-71-3 |
|---|---|
Fórmula molecular |
C26H42N2O6 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
ethyl (2S)-3-(4-methoxy-3-nitrophenyl)-2-(tetradecanoylamino)propanoate |
InChI |
InChI=1S/C26H42N2O6/c1-4-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22(26(30)34-5-2)19-21-17-18-24(33-3)23(20-21)28(31)32/h17-18,20,22H,4-16,19H2,1-3H3,(H,27,29)/t22-/m0/s1 |
Clave InChI |
SZBAHWODSVUJKE-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


